ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate is a complex organic compound with the molecular formula C19H19NO6 It is characterized by the presence of multiple functional groups, including an ester, an amide, and an aldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate typically involves multiple steps. One common synthetic route starts with the preparation of 4-formyl-2-methoxyphenol, which is then reacted with ethyl 4-aminobenzoate in the presence of acetic anhydride to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: 4-[2-(4-carboxy-2-methoxyphenoxy)acetamido]benzoate.
Reduction: 4-[2-(4-hydroxymethyl-2-methoxyphenoxy)acetamido]benzoate.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate is largely dependent on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the ester and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate can be compared with similar compounds such as:
Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: Similar structure but lacks the amide group.
N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide: Similar structure but lacks the ester group.
Ethyl (4-formyl-2-methoxyphenoxy)acetate: Similar structure but lacks the amide and benzoate groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-3-25-19(23)14-5-7-15(8-6-14)20-18(22)12-26-16-9-4-13(11-21)10-17(16)24-2/h4-11H,3,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHIOYWJTGNMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.